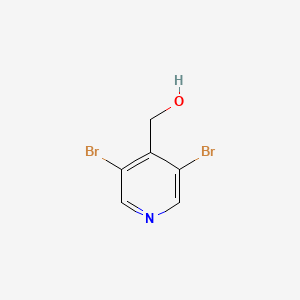

(3,5-Dibromopyridin-4-yl)methanol

描述

Contextualization within Halogenated Pyridine (B92270) Derivatives Research

Halogenated pyridines are a class of compounds extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in metal catalysis. researchgate.netchemrxiv.org The introduction of halogen atoms to the pyridine ring can significantly alter its electronic properties, reactivity, and biological activity. Research in this area focuses on developing selective and efficient methods for halogenating the pyridine ring at various positions. researchgate.netresearchgate.net (3,5-Dibromopyridin-4-yl)methanol is a prime example of a multi-halogenated pyridine, where the bromine atoms can be substituted or used to direct further reactions, making it a valuable tool for creating a wide array of pyridine-based structures.

Significance as a Research Scaffold in Contemporary Organic Chemistry

A research scaffold is a core molecular structure that can be systematically modified to generate a library of related compounds. The pyridine unit itself is considered an attractive scaffold due to its presence in numerous natural and synthetic bioactive compounds. mdpi.com this compound serves as an important research scaffold because its bromine atoms can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as the Suzuki coupling. rsc.org The hydroxymethyl group provides another point for modification, for instance, through oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. This multi-functionality allows chemists to build molecular complexity and explore structure-activity relationships in drug discovery and materials science. nih.gov

Overview of Research Trajectories and Gaps in Current Literature

Current research involving this compound and related halogenated pyridines is largely directed towards the synthesis of novel compounds with potential biological activities or unique material properties. For instance, the development of new catalysts and synthetic methodologies for the efficient and selective functionalization of the pyridine ring remains an active area of investigation. researchgate.netresearchgate.netacs.org

However, a notable gap in the publicly available literature is the limited amount of detailed crystallographic and spectroscopic data for this compound itself. While data for similar structures exist, specific experimental data for this compound is not extensively documented. researchgate.netresearchgate.net Further research to fully characterize its solid-state structure and spectroscopic properties would be beneficial for computational modeling and a deeper understanding of its reactivity.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C6H5Br2NO | uni.lu |

| Molecular Weight | 266.92 g/mol | |

| IUPAC Name | This compound | uni.lu |

| Synonyms | 3,5-Dibromo-4-hydroxymethylpyridine, 3,5-Dibromopyridine-4-methanol | chemspider.com |

| CAS Number | 197008-13-2 | chemspider.com |

| Predicted XlogP | 1.3 | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

(3,5-dibromopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNPEZCPMQFETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628868 | |

| Record name | (3,5-Dibromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197008-13-2 | |

| Record name | (3,5-Dibromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 197008-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromopyridin 4 Yl Methanol and Its Precursors

Direct Synthesis Approaches

Direct synthesis of (3,5-Dibromopyridin-4-yl)methanol involves the regioselective introduction of two bromine atoms and a hydroxymethyl group onto the pyridine (B92270) core.

Strategies for Regioselective Dibromination of Pyridine Rings

The pyridine ring is generally deactivated towards electrophilic substitution. However, the strategic introduction of substituents can direct bromination to specific positions. wikipedia.org The presence of an activating group can facilitate electrophilic attack. Conversely, to achieve the 3,5-dibromination pattern, control over the regioselectivity is crucial.

One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation would then yield the desired pyridine derivative. researchgate.net Another strategy employs directing groups to control the position of bromination. For instance, an electrochemical bromination protocol has been developed that utilizes directing groups to achieve meta-bromination of pyridine derivatives. acs.org

The bromination of pyridine-type heterocycles at the β-position (C3 and C5) can be challenging. acs.org However, specific reaction conditions and reagents can favor this outcome. For example, bromination of certain pyridine derivatives can be achieved using bromine in polar protic solvents.

Introduction of the Hydroxymethyl Moiety at the 4-Position

The introduction of a hydroxymethyl group at the 4-position of a pyridine ring can be accomplished through various methods. One common strategy is the reduction of a 4-formylpyridine (pyridine-4-carboxaldehyde) or a 4-carboxypyridine derivative.

A single-point activation strategy has been developed for the reductive hydroxymethylation of pyridines. rsc.org This method involves the quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt, which enhances its reactivity. rsc.org The presence of an electron-withdrawing group at the 4-position can further facilitate this transformation. rsc.org Structurally, pyridoxine (B80251) (a form of vitamin B6) contains a hydroxymethyl group at the 4-position of the pyridine ring. mdpi.com

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses often provide greater flexibility and control in constructing complex molecules like this compound. These strategies typically involve the synthesis of a key intermediate that is then converted to the final product.

Approaches from 3,5-Dibromo-4-aminopyridine

3,5-Dibromo-4-aminopyridine is a key intermediate in the synthesis of various functionalized pyridines. google.com Its synthesis can be achieved through a one-step reaction from pyridine or a pyridine salt in an HBr solution with an ammonium (B1175870) salt and H₂O₂. google.com Another method involves the bromination of 4-aminopyridine. google.com

The conversion of an amino group to a hydroxymethyl group is a critical transformation. One common method is through a Sandmeyer-type reaction. The amino group is first diazotized with a nitrite (B80452) source in an acidic medium to form a diazonium salt. This salt can then be hydrolyzed to the corresponding hydroxyl group. Subsequent reduction of a potential intermediate aldehyde or carboxylic acid would yield the hydroxymethyl group. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine (B19318) via a modified Sandmeyer reaction using its diazonium salt. heteroletters.org While not a direct conversion to a hydroxymethyl group, this highlights the utility of the diazonium intermediate. A more direct conversion might involve the reaction of the diazonium salt with a suitable source of a hydroxymethyl anion equivalent or a two-step process involving conversion to a halide followed by nucleophilic substitution with a protected hydroxymethyl source.

Routes via 3,5-Dibromopyridine-4-carboxaldehyde

3,5-Dibromopyridine-4-carboxaldehyde is another valuable precursor for the synthesis of this compound. chemicalbook.com The aldehyde functionality provides a direct handle for reduction to the desired hydroxymethyl group.

The synthesis of this aldehyde can be approached in several ways. One method could involve the oxidation of 3,5-dibromo-4-methylpyridine. Another route could be the formylation of a 3,5-dibromopyridine (B18299) derivative at the 4-position. The reduction of the aldehyde to the alcohol is typically a straightforward process. Common reducing agents like sodium borohydride (B1222165) in a protic solvent are effective for this transformation. researchgate.net For example, the reduction of various carboxaldehyde derivatives to their corresponding hydroxymethyl compounds has been reported. researchgate.net

| Precursor | Reagent(s) | Product | Reference(s) |

| Pyridine/Pyridine Salt | HBr, Ammonium Salt, H₂O₂ | 3,5-Dibromo-4-aminopyridine | google.com |

| 4-Aminopyridine | N-bromosuccinimide (NBS) | 3,5-Dibromo-4-aminopyridine | google.com |

| 3,5-Dibromo-4-aminopyridine | NaNO₂, H₂SO₄, KI, CuI | 3,5-Dibromo-4-iodopyridine | google.com |

| 3,5-Dibromopyridine | Diisopropylamine, n-BuLi, Methyl Iodide | 3,5-Dibromo-4-methylpyridine | chemicalbook.com |

| 3,5-Dibromopyridine-4-carboxaldehyde | Reducing Agent (e.g., NaBH₄) | This compound | researchgate.net |

| 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | heteroletters.org |

| 2-Amino-5-bromopyridine | Diazotization, Sandmeyer Reaction | 2,5-Dibromopyridine | heteroletters.org |

Reductive Transformations to the Alcohol

The conversion of a carbonyl group at the C4 position of the 3,5-dibromopyridine scaffold into a hydroxymethyl group is a direct and fundamental method for synthesizing this compound. This transformation typically starts from either the corresponding carboxylic acid or aldehyde.

The reduction of carboxylic acids to primary alcohols is a well-established transformation in organic synthesis. For a precursor like 3,5-dibromopyridine-4-carboxylic acid, powerful reducing agents are required. sigmaaldrich.com Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, proceeding through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde. libretexts.org This aldehyde is instantaneously reduced further to the primary alcohol. libretexts.org Due to its high reactivity, the aldehyde is not isolated during this process. libretexts.org

An alternative and often preferred reagent for this reduction is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org This method is advantageous due to its relative safety and ease of handling compared to LiAlH₄. The reaction with BH₃/THF proceeds rapidly at room temperature and demonstrates high chemoselectivity, reacting preferentially with carboxylic acids over many other functional groups. libretexts.org

Table 1: Reagents for Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Conditions | Advantages |

| Lithium aluminum hydride (LiAlH₄) | Typically in an ether solvent like THF | High reactivity, effective reduction |

| Borane (BH₃/THF) | Room temperature in THF | High selectivity, safer to handle |

Exploitation of Pyridine N-Oxide Intermediates

The use of pyridine N-oxide intermediates provides an alternative pathway for the functionalization of the pyridine ring. The nitrogen-oxygen bond in the N-oxide activates the pyridine ring for various transformations that are not as feasible with the parent pyridine.

A key precursor in this approach is 3,5-dibromopyridine-N-oxide. An efficient preparation method for this compound involves the reaction of 3,5-dibromopyridine with hydrogen peroxide in a microreactor. google.com This continuous-flow method offers high yield, enhanced safety, and easy control over reaction parameters like temperature and pressure. google.com

Once the N-oxide is formed, it can undergo reactions such as hydroxymethylation. Recent studies have demonstrated the visible light-induced hydroxymethylation of pyridine N-oxides. acs.org This process can be used to introduce a hydroxymethyl group at the ortho position of the pyridine ring. The synthesis of pyridines from their N-oxide counterparts typically involves deoxygenation, a transformation for which numerous metal-catalytic and metal-free systems have been developed. acs.org For instance, the cycloaddition reaction of 3,5-dibromopyridine N-oxide with tosyl isocyanate highlights the reactivity of the N-oxide intermediate. researchgate.net

Table 2: Synthesis and Reaction of 3,5-Dibromopyridine-N-Oxide

| Reaction | Reagents | Key Features |

| N-Oxidation | 3,5-dibromopyridine, Hydrogen Peroxide | Microreactor, high yield, green technology google.com |

| Hydroxymethylation | Pyridine N-oxide, Methanol (B129727), Photocatalyst | Visible light-induced, ortho-selective acs.org |

| Deoxygenation | Pyridine N-oxide | Various metal-based or metal-free reagents acs.org |

Palladium-Catalyzed Synthetic Routes for Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for synthesizing functionalized pyridine derivatives. Starting with a readily available precursor like 3,5-dibromopyridine, these methods allow for the stepwise introduction of various substituents.

The Suzuki cross-coupling reaction is a prominent example. It has been used to functionalize 3,5-dibromopyridine by coupling it with boronic acids. For instance, reacting 3,5-dibromopyridine with 4-ethoxycarbonylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like cesium carbonate, leads to the formation of new C-C bonds at the bromine-substituted positions. rsc.org This specific reaction was used to prepare pyridine-3,5-bis(phenyl-4-carboxylic acid). rsc.org While this product is not the target alcohol, the methodology demonstrates the feasibility of functionalizing the 3,5-positions of the pyridine ring, which could be adapted to build precursors for this compound.

Similar palladium-catalyzed Suzuki reactions have been employed to synthesize a range of complex molecules, showcasing the broad applicability of this method for incorporating diverse functional groups onto halogenated scaffolds under relatively mild conditions. nih.gov

Metal-Free Synthetic Methodologies

To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, metal-free synthetic strategies have gained significant attention. These methods often rely on the use of organocatalysts or unique activating agents to construct heterocyclic rings.

One innovative, metal-free approach involves the single-step conversion of N-vinyl or N-aryl amides into pyridine and quinoline (B57606) derivatives. organic-chemistry.org This transformation is achieved by activating the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile like an alkyne or enol ether, which triggers an annulation cascade to form the pyridine ring. organic-chemistry.org The reaction proceeds under mild conditions and is compatible with a variety of functional groups. organic-chemistry.org

The development of metal-free synthetic routes for nitrogen-containing heterocycles like 1,4-dihydropyridines and quinazolines is an active area of research, with goals of improving environmental friendliness and process efficiency. researchgate.netmdpi.com These approaches often feature broad substrate scope and simple operational procedures. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves utilizing technologies that reduce energy consumption, minimize waste, and employ less hazardous materials. Microwave-assisted synthesis and sonochemistry are two key technologies that align with these principles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The synthesis of various pyridine and fused pyridine derivatives has been successfully achieved using this technology.

For example, novel 2,3-dihydro-4-pyridinones have been synthesized via the microwave-assisted reaction of curcumin (B1669340) and primary amines, with reaction times not exceeding 120 seconds. nih.gov Similarly, a green and efficient one-step, multi-component synthesis of pyridinyl-1,3,5-triazine hybrids has been developed using microwave irradiation under neat (solvent-free) conditions, highlighting the method's simplicity and excellent atom economy. nih.gov These examples demonstrate the potential for applying microwave-assisted protocols to the synthesis of this compound or its precursors, offering a more sustainable and efficient alternative to traditional methods.

Sonochemical Synthetic Strategies

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway. The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can significantly accelerate reaction rates.

This technique has been successfully used to assemble a variety of pyridine derivatives. researchgate.net It is considered an important and environmentally friendly method that often leads to higher yields and selectivity. nih.govresearchgate.net For instance, a convenient and highly efficient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions. nih.gov In another application, ultrasound was employed in a Barbier-type reaction to synthesize (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, a structurally related compound, by reacting 5-bromopyrimidine (B23866) with 4-bromo-3-fluorobenzaldehyde (B151432) in the presence of lithium powder. ijacskros.com The use of ultrasound in these syntheses often results in cost-effective, energy-efficient, and environmentally benign processes. researchgate.net

Solvent-Free and Ionic Liquid Catalyzed Reactions

The development of environmentally benign synthetic methods has led to increasing interest in solvent-free reactions and the use of ionic liquids (ILs) as alternative reaction media and catalysts. dtu.dk Ionic liquids are salts with low melting points, composed of organic cations and various anions, exhibiting negligible vapor pressure, high thermal stability, and tunable solvating properties. mdpi.com These characteristics make them attractive for a range of chemical transformations, including those involving pyridine derivatives.

While specific literature on the synthesis of this compound using these green methods is not extensively detailed, the principles are well-established for related reactions. For instance, pyridinium-based ionic liquids have been synthesized and utilized as co-solvents to enhance the stability and activity of enzymes in methanol-water systems, demonstrating the compatibility of the pyridine core with ILs. tubitak.gov.trrsc.org The synthesis of protic ILs from bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) and various acids yields catalysts effective for aldol (B89426) condensations and the synthesis of other heterocyclic derivatives.

The application of ILs in pyridine chemistry often involves their use as a medium for metal-catalyzed reactions or as catalysts themselves. For the synthesis of a precursor to this compound, one could envision the reduction of 3,5-dibromopyridine-4-carbaldehyde (B1302962) being performed in an ionic liquid medium to facilitate catalyst recycling and improve reaction control. Similarly, solvent-free conditions, often involving grinding or microwave irradiation, have been successfully applied to various condensation and functionalization reactions, suggesting potential applicability in the synthetic sequence leading to the target alcohol.

Table 1: Examples of Ionic Liquids and Their Applications in Organic Synthesis

| Ionic Liquid (Abbreviation) | Cation | Anion | Representative Application |

|---|---|---|---|

| [EMIm]Cl | 1-Ethyl-3-methylimidazolium | Chloride | Medium for dehydration of carbohydrates dtu.dk |

| [C6Py]Br | N-Hexylpyridinium | Bromide | Co-solvent for enzymatic reactions tubitak.gov.trrsc.org |

| [HTMG]OAc | Protonated TMG | Acetate | Catalyst for aldol condensation |

| [BMIm]BF4 | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Medium for various catalytic reactions |

Advanced Synthetic Control and Optimization

The presence of multiple reactive sites on the this compound molecule—namely the two bromine atoms and the hydroxyl group—necessitates precise control over reaction conditions to achieve desired transformations selectively.

Chemoselective Transformations in the Presence of Bromine and Hydroxyl Groups

Chemoselectivity is paramount when modifying one functional group in the presence of others. The differential reactivity of the aryl bromide and primary alcohol moieties in this compound allows for a range of selective transformations.

Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3,5-dibromopyridine-4-carbaldehyde, using mild oxidation reagents. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for such transformations on substituted hydroxymethylpyridines. These conditions are typically mild enough to leave the C-Br bonds intact.

Substitution of Bromine Atoms: The bromine atoms are susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction with a boronic acid can selectively replace one or both bromine atoms with an aryl or alkyl group. This reaction is typically performed in the presence of a palladium catalyst and a base. The hydroxyl group generally remains unaffected under these conditions, although it may require protection (e.g., as a silyl (B83357) ether) in some cases depending on the specific reagents and reaction temperature. Similarly, Buchwald-Hartwig amination could be used to selectively introduce nitrogen-based nucleophiles.

Regioselective Functionalization Strategies

The functionalization of the 3,5-dibromopyridine scaffold before the introduction or modification of the C4-methanol group is a key strategy for building molecular complexity. Achieving regioselectivity—the ability to functionalize a specific position on the pyridine ring—is crucial. Halogen-metal exchange is a powerful tool in this regard.

The outcome of the metalation of 3,5-dibromopyridine is highly dependent on the reagent and conditions used.

Functionalization at C4: Treatment of 3,5-dibromopyridine with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can lead to deprotonation at the C4 position, allowing for the introduction of an electrophile at this site.

Functionalization at C2: Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for a regioselective magnesiation at the C2 position. The resulting magnesium reagent can then be reacted with various electrophiles to yield 2-substituted-3,5-dibromopyridines.

Functionalization at C3: A highly regioselective Br/Mg exchange can be achieved at the C3 position over the C5 position in certain 2-substituted-3,5-dibromopyridines using Grignard reagents like iso-PrMgCl·LiCl. This selectivity allows for subsequent reaction with electrophiles specifically at the C3 site.

Table 2: Regioselective Functionalization Methods for Dibromopyridine Derivatives

| Reagent | Position of Functionalization | Type of Reaction |

|---|---|---|

| TMPMgCl·LiCl | C2 | Directed Metalation (Magnesiation) |

| iso-PrMgCl·LiCl | C3 | Halogen-Metal Exchange |

| LDA | C4 | Directed Metalation (Lithiation) |

Yield Optimization and Scalability Studies

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction parameters to maximize yield, minimize cost, and ensure safety and reproducibility. While specific scalability studies for this compound are not prominent, principles derived from the synthesis of related halopyridines are applicable.

Key areas for optimization include:

Reaction Conditions: Fine-tuning temperature, reaction time, and reagent stoichiometry is critical. For the reduction of the precursor aldehyde to the alcohol, for example, optimizing the amount of reducing agent (e.g., NaBH₄) can prevent side reactions and improve yield.

Catalyst Loading: In catalytic steps, minimizing the amount of expensive transition metal catalysts (e.g., palladium) without sacrificing reaction efficiency is a primary goal of process development.

Impurity Profile Management: The synthesis of precursors like 2,5-dibromopyridine can generate isomeric impurities (e.g., 2-amino-3,5-dibromopyridine (B40352) during bromination of 2-aminopyridine). Developing scalable and efficient purification methods, such as selective precipitation or crystallization, is crucial for obtaining a high-purity final product.

Process Simplification: Combining multiple steps into a one-pot synthesis can significantly improve efficiency and reduce waste. For instance, a one-step synthesis for 3,5-dibromo-4-aminopyridine from pyridine has been developed, highlighting a strategy that avoids complex, multi-step procedures and is suitable for large-scale production.

Table 3: Strategies for Yield Optimization and Scale-Up

| Parameter | Strategy for Optimization |

|---|---|

| Temperature | Controlled heating/cooling to minimize side-product formation. |

| Reagent Stoichiometry | Precise control of molar ratios to ensure complete conversion and avoid excess reagent waste. |

| Solvent | Selection of appropriate and recyclable solvents; investigation of solvent-free conditions. |

| Purification | Development of crystallization-based purification over chromatographic methods for scalability. |

| Process Steps | Consolidation of reaction steps into one-pot procedures to reduce handling and solvent use. |

Mechanistic Investigations of Reactions Involving 3,5 Dibromopyridin 4 Yl Methanol

Reaction Pathways and Transition State Analysis

The reactivity of (3,5-Dibromopyridin-4-yl)methanol is largely dictated by the electronic properties of the pyridine (B92270) ring, which is rendered electron-deficient by the electronegative nitrogen atom. This inherent electron deficiency, further amplified by the presence of two bromine atoms, makes the molecule susceptible to a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the pyridine ring of this compound. Due to the electron-deficient nature of the pyridine ring, it is activated towards attack by nucleophiles. youtube.com The rate of these reactions is significantly enhanced at the ortho and para positions relative to the ring nitrogen due to the greater positive charge density at these sites. youtube.com

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org The first step is the rate-determining attack of the nucleophile on the carbon atom bearing a leaving group (in this case, a bromine atom) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and, importantly, onto the electron-withdrawing substituents. libretexts.orgnih.gov In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

For this compound, the bromine atoms at the 3- and 5-positions are the leaving groups. The electron-withdrawing nature of the pyridine nitrogen facilitates the initial nucleophilic attack. While SNAr reactions are generally favored at the ortho and para positions, substitution at the meta position can also occur, sometimes through a concerted (cSNAr) pathway where bond formation and bond breaking occur in a single step. nih.gov

Role of Bromine Substituents in Directing Reactivity

The two bromine atoms on the pyridine ring of this compound play a dual role in directing its reactivity. Firstly, they are good leaving groups in SNAr reactions, enabling the introduction of a wide variety of nucleophiles. Secondly, their strong electron-withdrawing inductive effect further deactivates the pyridine ring towards electrophilic aromatic substitution (EAS), while simultaneously activating it for nucleophilic attack.

In the context of SNAr, the positions of the bromine atoms are crucial. Located at the 3- and 5-positions (meta to the nitrogen), they influence the regioselectivity of nucleophilic attack. While the 2-, 4-, and 6-positions are electronically more activated towards nucleophilic attack due to the direct resonance stabilization of the negative charge by the nitrogen atom, the presence of bromine as a leaving group at the 3- and 5-positions allows for substitution at these sites. youtube.com The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Mechanistic Studies of Hydroxymethyl Group Transformations

The hydroxymethyl group at the 4-position of the pyridine ring introduces another site for chemical modification. This group can undergo a variety of transformations, including oxidation, esterification, and conversion to other functional groups.

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a common transformation. The mechanism of such oxidations depends on the specific reagent used. For instance, with reagents like manganese dioxide (MnO2), the reaction likely proceeds through a radical mechanism.

The hydroxymethyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution reactions at the benzylic position. These SN2-type reactions are generally well-understood, proceeding through a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

Catalytic Mechanisms in Derivatization Reactions

Catalysis plays a pivotal role in the derivatization of this compound, enabling a broader scope of reactions and often providing higher efficiency and selectivity. Both transition metal catalysis and organocatalysis have been employed to modify this versatile building block.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Ruthenium)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atoms serve as excellent handles for such transformations.

Palladium-catalyzed reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): In the Suzuki-Miyaura reaction, a boronic acid or ester transfers its organic group to the palladium center. In the Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

The specific ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions.

While less common for this specific substrate, rhodium and ruthenium catalysts are also employed in a variety of transformations involving pyridine derivatives. These can include C-H activation/functionalization, hydrogenation, and metathesis reactions. The mechanisms of these reactions are complex and highly dependent on the specific catalyst and reaction conditions.

| Catalytic Reaction | Catalyst | Key Mechanistic Steps | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) complexes | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryls, Arylalkenes |

| Heck Coupling | Pd(0) complexes | Oxidative Addition, Carbopalladation, β-Hydride Elimination | Substituted Alkenes |

| Sonogashira Coupling | Pd(0)/Cu(I) | Oxidative Addition, Transmetalation, Reductive Elimination | Arylalkynes |

Organocatalysis and Metal-Free Catalytic Pathways

Organocatalysis, which utilizes small organic molecules as catalysts, offers a valuable alternative to metal-based catalysis, often providing complementary reactivity and being more environmentally friendly. youtube.com For reactions involving this compound, organocatalysts can be employed in various transformations.

For instance, in reactions involving the hydroxymethyl group, organocatalysts can promote esterifications or other nucleophilic additions. Chiral organocatalysts can be used to achieve asymmetric transformations, leading to enantiomerically enriched products. The mechanisms in organocatalysis often involve the formation of reactive intermediates, such as iminium ions or enamines, which then participate in the key bond-forming steps. youtube.com

Influence of Catalyst Structure on Selectivity and Efficiency

The structure of a catalyst plays a pivotal role in directing the selectivity and enhancing the efficiency of chemical reactions. In the context of reactions involving substituted pyridines like this compound, the catalyst's architecture can influence which products are formed and at what rate.

Research into the catalytic conversion of methanol (B129727) has shown that catalyst composition and morphology are key determinants of reaction outcomes. For instance, in the methanol-to-olefins (MTO) reaction, the use of ZSM-5 zeolites with varying chemical compositions, acidities, and crystal sizes has been shown to significantly affect the product distribution. mdpi.com Specifically, ZSM-5 catalysts prepared via a fluoride (B91410) route, which exhibit low Brønsted acid site density and large crystal sizes, have demonstrated high propylene-to-ethylene ratios. mdpi.com This highlights the principle that tailoring the catalyst's active sites and physical properties can steer the reaction towards a desired product.

In a similar vein, studies on CO2 hydrogenation to methanol have explored the impact of different catalyst systems. Bifunctional catalysts, such as those composed of In2O3-ZrO2 and HZSM-5, have been developed to be highly selective for longer-chain hydrocarbons. nih.gov The crystal size and porosity of these catalysts are critical factors in synthesizing liquid-range hydrocarbons. nih.gov Furthermore, the use of a two-bed catalytic system, with a second bed for oligomerization, has been shown to increase the selectivity for C8-C12 hydrocarbons. nih.gov

While specific studies on the influence of catalyst structure on reactions of this compound are not extensively documented in publicly available literature, the principles derived from related research on methanol and substituted aromatics are applicable. It is anticipated that the steric and electronic properties of catalysts would significantly impact the regioselectivity of reactions at the pyridine ring or the methanol moiety of this compound. For instance, in cross-coupling reactions, the ligand sphere of a palladium catalyst can dictate the site of C-C or C-N bond formation.

Table 1: Illustrative Catalyst Systems and Their Influence on Selectivity in Related Reactions

| Catalyst System | Reactants | Primary Product(s) | Key Structural Feature Influencing Selectivity |

| ZSM-5 (Fluoride Route) | Methanol | Propylene | Low Brønsted acid site density, large crystal size |

| In2O3-ZrO2/HZSM-5 | CO2, H2 | C5+ Hydrocarbons | Bifunctionality, optimized crystal size and porosity |

| Pd(PPh3)4 / K3PO4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acids | Arylated pyrimidines | Nature of the phosphine (B1218219) ligand and base |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has become an indispensable tool for calculating the energetics of reaction pathways, including the structures and energies of reactants, transition states, and products. For molecules related to this compound, DFT calculations have been successfully employed to understand their structural and electronic properties.

For example, a theoretical study on (RS)-(4-bromophenyl)(pyridin-2-yl)methanol utilized DFT at the B3LYP/6-311+G(d,p) level to analyze its molecular structure and vibrational spectra. scispace.com Such calculations provide insights into the molecule's frontier orbitals (HOMO and LUMO) and molecular electrostatic potential map, which are crucial for understanding its reactivity. scispace.com

Similarly, DFT calculations have been performed on 3,5-dibromopyridine (B18299) to analyze its vibrational spectra, with the results showing excellent agreement with experimental data. nih.gov These studies demonstrate the capability of DFT to accurately model the properties of brominated pyridine derivatives. The choice of functional and basis set, such as B3LYP with a 6-311G or similar basis set, is critical for obtaining reliable results. researchgate.net

While specific DFT studies on the reaction energetics of this compound are not widely reported, the established methodologies from studies on similar compounds can be readily applied. Such calculations could elucidate the reaction mechanisms of, for instance, its oxidation to the corresponding aldehyde or its participation in substitution reactions, by mapping out the potential energy surface and identifying the lowest energy pathways.

Table 2: Representative Energetic Data from DFT Calculations on a Related Compound

| Parameter | Value (Hartree) |

| Ground State Energy | -3458.9 |

| HOMO Energy | -0.23 |

| LUMO Energy | -0.04 |

| Energy Gap (HOMO-LUMO) | 0.19 |

| Note: These are illustrative values for a related brominated aromatic compound and not specific to this compound. |

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and reaction intermediates in solution, providing insights into solvent effects and intermolecular interactions.

A relevant study employed metadynamics, a variant of MD, to simulate the formation of clusters of 1,3,5-tris(4-bromophenyl)benzene (B1296842) in water and methanol solutions. nih.gov This work revealed that interactions between the aromatic cores are the primary motif in both the prenucleation clusters and the crystalline state, leading to the formation of dimers and trimers with crystal-like local arrangements. nih.gov

Such simulations are crucial for understanding how this compound and its reaction intermediates would behave in a reaction medium. The simulations can model the solvation shell around the molecule and predict how different solvents might influence reaction rates and selectivity. For instance, in a reaction involving a charged intermediate, a polar solvent would be expected to stabilize the intermediate, thereby lowering the activation energy of the reaction.

While specific MD simulations of reaction intermediates of this compound are yet to be published, the techniques are well-established and could be used to investigate, for example, the stability of a proposed intermediate in a nucleophilic substitution reaction or the conformational dynamics of the molecule that might precede a reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how the rate of a reaction is affected by factors such as reactant concentrations, temperature, and the presence of a catalyst.

For reactions involving methanol, extensive kinetic studies have been conducted. For example, the kinetics of methanol synthesis from CO and H2 on a copper catalyst have been studied in detail, with various reaction rate correlations being evaluated statistically to find the best fit for the experimental data. researchgate.net These studies often have to account for side reactions and the influence of products on the reaction rate. uni.lu

In the context of nucleophilic substitution reactions, kinetic studies on compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in methanol and benzene (B151609) have been performed spectrophotometrically. sigmaaldrich.com Such studies determine second-order rate constants and thermodynamic parameters, providing insights into whether the reactions are amine-catalyzed and the influence of the solvent and the nature of the amine. sigmaaldrich.com

Table 3: Common Parameters Determined in Kinetic Studies

| Parameter | Description | Method of Determination |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of a reaction to the concentrations of the reactants. | Determined from the slope of a plot of rate vs. concentration or by fitting experimental data to a rate equation. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Determined by systematically varying the concentration of one reactant while keeping others constant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). |

| Half-life (t1/2) | The time required for the concentration of a reactant to decrease to half of its initial value. | Measured directly or calculated from the rate constant. |

Derivatization and Functionalization Strategies of 3,5 Dibromopyridin 4 Yl Methanol

Transformations at the Hydroxymethyl Group

The primary alcohol functionality of (3,5-Dibromopyridin-4-yl)methanol is a key handle for a variety of chemical transformations, including oxidation, etherification, esterification, and amination reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde, 3,5-dibromoisonicotinaldehyde, or the carboxylic acid, 3,5-dibromoisonicotinic acid. sigmaaldrich.com The choice of oxidant and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. Reagents such as manganese dioxide (MnO₂) are effective for the oxidation of benzylic-type alcohols to aldehydes. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.

For the synthesis of 3,5-dibromoisonicotinic acid, stronger oxidizing agents are required. sigmaaldrich.com Common methods include the use of potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent). wikipedia.org These harsh conditions ensure the complete oxidation of the alcohol to the carboxylic acid. The resulting 3,5-dibromoisonicotinic acid is a valuable intermediate for further functionalization, such as amidation. sigmaaldrich.com

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Starting Material Type | Product | Reagent(s) | Typical Conditions |

|---|---|---|---|

| Benzylic Alcohol | Aldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature to reflux |

| Benzylic Alcohol | Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature |

| Benzylic Alcohol | Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous base or acid, heat |

| Benzylic Alcohol | Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. organic-chemistry.org

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acid chloride or acid anhydride (B1165640). youtube.com The reaction with an acid chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. youtube.com This method provides a high yield of the desired ester under mild conditions.

Amination and Amidation Reactions

While direct displacement of the hydroxyl group is challenging, it can be converted into an amino group through a two-step process. First, the alcohol is oxidized to the aldehyde, 3,5-dibromoisonicotinaldehyde. This aldehyde can then undergo reductive amination. wikipedia.orgyoutube.com In this one-pot reaction, the aldehyde is treated with an amine (ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish the corresponding amine. nih.govmasterorganicchemistry.comlibretexts.org

Similarly, amides are synthesized from the carboxylic acid derivative. libretexts.org this compound is first oxidized to 3,5-dibromoisonicotinic acid. The carboxylic acid is then coupled with an amine using a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govnih.govgrowingscience.com

Modifications of the Pyridine Ring System

The two bromine atoms on the pyridine ring are prime sites for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions or metal-halogen exchange.

Suzuki, Sonogashira, and Other Cross-Coupling Reactions at Bromine Positions

The bromine atoms at the C3 and C5 positions are susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction pairs the dibromopyridine derivative with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is exceptionally versatile for forming aryl-aryl or aryl-vinyl bonds.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the dibromopyridine and a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that such couplings are highly effective, allowing for the stepwise introduction of different alkynyl groups. rsc.orgresearchgate.net

Other cross-coupling reactions, such as the Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (to form C-N bonds), are also applicable, further expanding the synthetic utility of this scaffold. The choice of catalyst, ligands, and reaction conditions can often be tuned to achieve selective mono- or di-substitution.

Table 2: Examples of Cross-Coupling Reactions on Halopyridine Scaffolds

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Aryl- or Vinyl-substituted Pyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine, DIPA | Alkynyl-substituted Pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOtBu, K₂CO₃ | Amino-substituted Pyridine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | Alkyl-, Aryl-, or Vinyl-substituted Pyridine |

Selective Monolithiation and Subsequent Electrophilic Quenching

Halogen-metal exchange offers an alternative route to functionalize the pyridine ring. By treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, one of the bromine atoms can be selectively exchanged for a lithium atom. researchgate.netnih.govprinceton.eduscilit.com The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles.

Research on substituted dibromopyridines has shown that the regioselectivity of the lithiation can be controlled by the reaction conditions. clockss.orgresearchgate.netacs.org For 3,5-dibromopyridine (B18299) itself, lithiation with lithium diisopropylamide (LDA) followed by reaction with an electrophile leads to substitution at the C4 position. sigmaaldrich.com In the case of halogen-metal exchange on 2,5-dibromopyridine (B19318), the choice of solvent and concentration can direct the lithiation to either the 2- or 5-position. researchgate.netprinceton.edu For this compound, the directing effect of the adjacent hydroxymethyl group (or its protected form) would influence the site of lithiation. The intermediate organolithium species can be quenched with various electrophiles, such as aldehydes (e.g., DMF to form an aldehyde), ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, to install a new functional group on the pyridine ring. This method is particularly useful for introducing substituents that are not accessible via cross-coupling chemistry.

Introduction of Additional Halogens or Other Substituents

The pyridine ring of this compound can be further functionalized by the introduction of additional substituents, including halogens. A key strategy to achieve this is through directed ortho-metalation (DoM). baranlab.orgharvard.eduwikipedia.orgorganic-chemistry.org In this approach, the hydroxymethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the pyridine ring at the ortho positions (C2 and C6) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orgharvard.eduwikipedia.org The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent.

For the introduction of additional halogens, electrophilic halogenating agents such as hexachloroethane (B51795) (for chlorine), 1,2-dibromoethane (B42909) (for bromine), or N-iodosuccinimide (for iodine) can be employed. This method allows for the regioselective synthesis of, for example, 2-chloro-3,5-dibromopyridin-4-yl)methanol.

Beyond halogens, this methodology can be extended to introduce a variety of other functional groups. For instance, quenching the lithiated intermediate with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Reaction with carbon dioxide would introduce a carboxylic acid group, and reaction with sulfur or disulfides would lead to the formation of thiols or thioethers.

Another potential route for the introduction of a fluorine atom at the meta position involves the N-oxidation of the pyridine ring, followed by nucleophilic fluorination. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. rsc.org A similar strategy could potentially be adapted for this compound, offering a pathway to fluorinated derivatives.

Conversion of Bromine to Other Halogens or Hydrogen

The bromine atoms at the C3 and C5 positions of this compound are valuable handles for further chemical transformations. One important transformation is the conversion of these bromine atoms to other halogens or to hydrogen.

Halogen Exchange (Halex) Reactions: While less common for aryl bromides compared to activated aryl chlorides, under specific catalytic conditions, a halogen exchange reaction could potentially replace the bromine atoms with fluorine or chlorine. This would typically involve the use of a fluoride (B91410) or chloride source, such as a metal fluoride or chloride, and a copper or palladium catalyst.

Hydrodehalogenation: The selective or complete removal of the bromine atoms can be achieved through hydrodehalogenation, replacing them with hydrogen. This transformation is valuable for accessing less substituted pyridylmethanols. Catalytic hydrogenation is a common method for this purpose. For example, the hydrodehalogenation of 3,5-dibromopyridine has been successfully achieved using a palladium complex catalyst or a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate. nih.gov This method can be applied to this compound to synthesize (3-bromopyridin-4-yl)methanol (B599396) or pyridin-4-ylmethanol. The reaction conditions can often be tuned to achieve selective monodebromination or complete debromination.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,5-Dibromopyridine | Pd complex on silica (B1680970) gel, H₂ | 3-Bromopyridine, Pyridine | nih.gov |

| 3,5-Dibromopyridine | Pd/C, H₂ | 3-Bromopyridine, Pyridine | nih.gov |

Design and Synthesis of Complex Molecular Architectures

The unique combination of functional groups on this compound makes it an excellent scaffold for the design and synthesis of complex molecular architectures, including fused heterocyclic systems and macrocycles.

Construction of Fused Heterocyclic Systems

The 3,4-disubstituted pattern of the pyridine ring in derivatives of this compound is a key structural feature for the construction of fused heterocyclic systems. By first modifying the hydroxymethyl group and/or one of the bromine atoms, precursors for various cyclization reactions can be generated.

For example, the synthesis of furo[3,4-c]pyridine (B3350340) derivatives can be envisioned starting from this compound. A patented asymmetric synthesis of furo[3,4-c]pyridines involves a deprotection/cyclodehydration of a non-racemic precursor. google.com A plausible strategy would involve the conversion of the hydroxymethyl group of this compound to a chloromethyl or bromomethyl group, followed by reaction with a suitable nucleophile to introduce a side chain at the 4-position. Subsequent intramolecular cyclization, potentially via a Sonogashira coupling followed by heteroannulation, could yield the furo[3,4-c]pyridine core.

Similarly, the synthesis of thieno[3,4-c]pyridine (B8695171) derivatives is another possibility. The synthesis of various thienopyridine isomers has been extensively reviewed, with many methods relying on the cyclization of appropriately substituted pyridine precursors. nih.govresearchgate.netresearchgate.net For instance, a common strategy involves the reaction of a 3,4-disubstituted pyridine bearing a cyano group and a thio-substituent. By converting the hydroxymethyl group of this compound to a nitrile and one of the bromine atoms to a thiol or a group that can be converted to a thiol, a suitable precursor for the synthesis of a thieno[3,4-c]pyridine ring system could be obtained.

The general strategy for the synthesis of such fused systems often involves the following key steps:

Functional group interconversion of the hydroxymethyl group and/or one of the bromine atoms to introduce the necessary reactive sites.

An intramolecular cyclization reaction, which can be a condensation, a metal-catalyzed cross-coupling followed by annulation, or a cycloaddition reaction.

Aromatization of the newly formed heterocyclic ring, if necessary.

Incorporation into Macrocyclic Structures

The two bromine atoms on this compound make it an ideal building block for the synthesis of macrocyclic structures through iterative cross-coupling reactions. Macrocycles containing heterocyclic units are of significant interest in supramolecular chemistry and drug discovery. uwindsor.cawhiterose.ac.uknih.govescholarship.org

A common approach to macrocyclization involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction. For instance, a di-alkynyl or di-boronic acid linker could be coupled with two molecules of this compound to form a larger, open-chain precursor. Subsequent intramolecular cyclization of this precursor would then yield the desired macrocycle.

Alternatively, a stepwise approach can be employed where this compound is first coupled with one linker molecule. This product can then be reacted with a second linker molecule in an intermolecular fashion to build up the macrocyclic framework. The hydroxymethyl group can be either retained as a functional handle on the final macrocycle or protected during the synthesis and deprotected afterward.

The synthesis of porphyrin macrocycles, for example, often involves the condensation of pyrrole (B145914) derivatives with aldehydes. nih.gov While not a direct application of this compound, the principles of using functionalized building blocks for macrocycle synthesis are transferable.

| Macrocyclization Strategy | Key Reactions | Potential Application with this compound |

| [2+2] Cyclization | Suzuki or Sonogashira coupling | Reaction with a di-boronic acid or di-alkyne linker to form a cyclic tetramer. |

| Intramolecular Cyclization | Ring-closing metathesis (RCM) | Conversion of the hydroxymethyl group to an alkene-containing ether, followed by RCM with another alkene-terminated chain attached via one of the bromine atoms. |

Stereoselective Derivatization

The hydroxymethyl group of this compound introduces a prochiral center, allowing for stereoselective derivatization to yield chiral products. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active. ddugu.ac.inrsc.org

A primary method for achieving stereoselective derivatization is through enzymatic kinetic resolution . acs.orgnih.govmdpi.comnih.govnih.gov This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, the racemic this compound could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the other enantiomer (the (S)-enantiomer) unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated by chromatography. This approach has been successfully applied to the resolution of other pyridylmethanols and chiral alcohols. acs.orgnih.govnih.gov

Another strategy is the use of a chiral auxiliary . nih.gov The hydroxymethyl group can be reacted with a chiral auxiliary to form a diastereomeric mixture. These diastereomers can then be separated by conventional methods like crystallization or chromatography. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched this compound.

Asymmetric synthesis , where a prochiral starting material is converted directly into a chiral product, is also a powerful tool. nih.govrsc.org For example, the asymmetric reduction of the corresponding aldehyde, 3,5-dibromoisonicotinaldehyde, using a chiral reducing agent could provide direct access to enantiomerically enriched this compound.

| Stereoselective Method | Principle | Application to this compound |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer of a racemate. | Lipase-catalyzed acylation to separate the enantiomers. |

| Chiral Auxiliary | Formation of separable diastereomers. | Esterification with a chiral acid, followed by separation and removal of the auxiliary. |

| Asymmetric Synthesis | Direct formation of a chiral product from a prochiral precursor. | Asymmetric reduction of 3,5-dibromoisonicotinaldehyde. |

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffold Design and Lead Compound Generation

The journey to a new drug often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but requires significant modification to become a viable drug candidate. The molecular scaffold of this lead compound is critical, as it provides the three-dimensional framework upon which functional groups are arranged to interact with a biological target.

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through modifications of its structure. The 3,5-dibromopyridine (B18299) core of (3,5-Dibromopyridin-4-yl)methanol provides a rigid and geometrically defined framework. The presence of two bromine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4-position, and the pyridine (B92270) ring nitrogen offer multiple, distinct points for chemical diversification. This allows for the generation of large libraries of related compounds where each variant has a unique spatial and electronic profile, making the scaffold a valuable tool for screening against a wide array of biological targets to find new lead compounds.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that describes the relationship between the chemical structure of a molecule and its biological activity. mans.edu.eg The goal of SAR studies is to understand which parts of a molecule are responsible for its therapeutic effects and which are associated with undesirable properties. nih.gov By systematically modifying the structure of a lead compound and observing the resulting changes in activity, chemists can design more potent and selective drugs. nih.gov

This compound is an ideal starting material for SAR studies due to its multiple functionalization points. The bromine atoms are particularly useful as they can be replaced with a wide variety of other chemical groups through well-established chemical reactions like Suzuki or Buchwald-Hartwig cross-coupling. The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters. These modifications allow researchers to probe how changes in size, shape, and electronic properties affect the molecule's interaction with a target protein.

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Type of Reaction | Resulting Functional Group | Purpose in SAR |

| C3 or C5 Bromine | Cross-Coupling (e.g., Suzuki) | Aryl, Heteroaryl | Explore new binding pockets, enhance potency |

| C3 or C5 Bromine | Cross-Coupling (e.g., Sonogashira) | Alkyne | Introduce rigidity, act as a linker |

| C4-Methanol | Oxidation | Aldehyde, Carboxylic Acid | Introduce new hydrogen bonding capabilities |

| C4-Methanol | Etherification / Esterification | Ether, Ester | Modify solubility, lipophilicity, and metabolic stability |

| Pyridine Nitrogen | N-Oxidation / Alkylation | N-oxide, Pyridinium (B92312) salt | Alter electronics and solubility |

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The true value of a building block like this compound lies in its application in the synthesis of more complex molecules that have demonstrated biological activity. It serves as a key pharmaceutical intermediate, a compound that is a step in the synthetic pathway to an active pharmaceutical ingredient (API). 3wpharm.com

Substituted pyridine rings are a common feature in a wide range of approved drugs and clinical candidates, particularly in the area of oncology and inflammatory diseases. Many kinase inhibitors, which are a major class of cancer drugs, incorporate a pyridine or similar heterocyclic core to interact with the ATP-binding site of the target kinase.

For instance, research into novel inhibitors for targets like transforming growth factor-β (TGF-β) type 1 receptor (ALK5) and dual PLK1/BRD4 has led to the development of complex heterocyclic molecules. nih.govnih.gov The synthesis of these potent agents often involves building upon core structures that can be derived from versatile intermediates like halogenated pyridines. nih.gov this compound provides a ready-made scaffold that can be elaborated through sequential chemical reactions to access these types of complex and potentially therapeutic molecules.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new lead compounds. nih.gov Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds called "fragments". nih.govfrontiersin.org These fragments typically have weak binding affinity for the target protein, but their interactions are often very efficient in terms of binding energy per atom. nih.gov Once a binding fragment is identified, it serves as a starting point for building a more potent molecule through strategies like "fragment growing" or "fragment linking". frontiersin.orgnih.gov

With a molecular weight of approximately 267 g/mol , this compound fits within the general "Rule of Three" guidelines for a fragment (molecular weight < 300 Da). nih.govuni.lusigmaaldrich.com In a hypothetical FBDD campaign, the pyridine ring of the compound could establish key binding interactions within a protein's active site. The bromine atoms and the hydroxymethyl group then provide chemically accessible vectors pointing out from the core, which medicinal chemists can use to systematically build out the molecule, adding new functional groups to achieve higher affinity and selectivity for the target.

Prodrug Strategies and Drug Delivery System Design

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug. nih.gov This strategy is often employed to overcome issues with the parent drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. nih.gov

The hydroxymethyl (-CH2OH) group on this compound provides a convenient handle for implementing prodrug strategies. For a hypothetical active drug derived from this scaffold, this alcohol group could be converted into an ester. This ester prodrug would likely be more lipophilic (less water-soluble) than the parent alcohol, which could enhance its ability to cross cell membranes. Once inside the body or the target cell, ubiquitous esterase enzymes would cleave the ester bond, releasing the active drug at its site of action. This approach can be a key component in designing effective drug delivery systems. nih.govnih.gov

Advanced Pharmacological Profiling Considerations

The advanced pharmacological profiling of derivatives stemming from this compound is a critical phase in the drug discovery pipeline. This stage moves beyond initial hit identification to a more comprehensive characterization of a compound's biological effects. It involves a suite of well-designed experiments to understand the mechanism of action, potency, selectivity, and potential therapeutic utility of the derivatives. The primary goal is to generate a robust data package that informs the decision to advance a compound toward preclinical and clinical development. This involves a multi-faceted approach, integrating both in vitro and in vivo studies to build a holistic understanding of the derivative's pharmacological properties.

In Vitro and In Vivo Study Design for Derivatives

The design of in vitro and in vivo studies for derivatives of this compound is tailored to the specific therapeutic target and intended clinical application. These studies are designed to systematically evaluate the efficacy, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationships of the novel chemical entities.

In Vitro Study Design

The initial phase of pharmacological profiling relies heavily on a battery of in vitro assays. These assays are crucial for determining the biological activity of the derivatives at the molecular and cellular levels. The study design for these assays prioritizes throughput, reproducibility, and relevance to the disease of interest.

Target-Based Assays: For derivatives designed to interact with a specific molecular target, such as an enzyme or receptor, target-based assays are fundamental. These assays directly measure the interaction between the compound and its purified target. For instance, if the derivatives are intended as kinase inhibitors, enzymatic assays would be employed to determine the IC₅₀ values, quantifying the concentration of the derivative required to inhibit 50% of the kinase activity. reactionbiology.com Similarly, for G-protein coupled receptor (GPCR) ligands, radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP) would be appropriate. The design often includes selectivity profiling, where the derivatives are tested against a panel of related and unrelated targets to assess their specificity and potential for off-target effects. researchgate.net

Cell-Based Assays: Following target-based screening, cell-based assays are employed to confirm the activity of the derivatives in a more physiologically relevant context. sygnaturediscovery.com These assays can be categorized as either target-engagement or phenotypic assays. Target-engagement assays verify that the compound interacts with its intended target within the cell. Phenotypic assays, on the other hand, measure a functional cellular response, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways. technologynetworks.com For example, derivatives being investigated for anticancer properties would be tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using proliferation assays like the MTT assay to determine their cytotoxic or cytostatic effects. nih.gov

ADME/Tox Screening: Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify compounds with favorable drug-like characteristics. nih.govnih.gov High-throughput screening methods are often used to evaluate parameters such as:

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive diffusion across the gastrointestinal tract and the blood-brain barrier. youtube.com

Metabolic Stability: Derivatives are incubated with liver microsomes or hepatocytes to assess their susceptibility to metabolic degradation. mdpi.com

Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions is evaluated by testing the inhibitory activity of the derivatives against major CYP isoforms. youtube.com

Table 1: Representative In Vitro Study Design for this compound Derivatives

| Assay Type | Objective | Typical Method(s) | Primary Endpoint(s) | Reference |

|---|---|---|---|---|

| Target-Based | To quantify direct interaction with the molecular target. | Enzymatic assays (e.g., for kinases, phosphodiesterases), Radioligand binding assays. | IC₅₀, Kᵢ, Kₔ. | nih.gov, reactionbiology.com |

| Cell-Based | To evaluate cellular efficacy and mechanism of action. | MTT assay, Flow cytometry (for apoptosis/cell cycle), Western blotting. | GI₅₀, % Apoptosis, Protein expression levels. | nih.gov, sygnaturediscovery.com |

| ADME/Tox | To assess drug-like properties and potential liabilities. | PAMPA, Liver microsome stability assay, CYP450 inhibition assay. | Permeability coefficient (Pe), Half-life (t½), IC₅₀ for CYP inhibition. | nih.gov, youtube.com |

In Vivo Study Design

Promising derivatives identified through in vitro profiling are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism setting. The design of these studies is highly dependent on the therapeutic indication.

Selection of Animal Models: The choice of animal model is paramount for the relevance of the in vivo data. For oncology indications, human tumor xenograft models in immunocompromised mice are commonly used. nih.gov In these models, human cancer cells are implanted, and the effect of the derivative on tumor growth is monitored. For neurological disorders such as neuropathic pain, models involving nerve injury or administration of a neurotoxic agent like reserpine (B192253) are employed to assess the analgesic potential of the derivatives. researchgate.netacs.org For infectious diseases like malaria, rodent models infected with Plasmodium berghei are utilized. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A key component of the in vivo study design is the characterization of the pharmacokinetic profile of the derivative, which includes its absorption, distribution, metabolism, and excretion. This information is then correlated with the pharmacodynamic effects (e.g., tumor growth inhibition, pain relief) to establish a PK/PD relationship. This helps in understanding the exposure levels required for efficacy.

Efficacy Studies: The primary goal of in vivo efficacy studies is to demonstrate a therapeutic benefit. Study designs typically include multiple dose levels of the test compound, a vehicle control group, and often a positive control (a known effective drug). Key endpoints are measured over time, such as tumor volume, pain threshold, or parasite load.

Table 2: Illustrative In Vivo Study Design for this compound Derivatives

| Therapeutic Area | Animal Model | Study Objective | Key Endpoints | Reference |

|---|---|---|---|---|

| Oncology | Nude mice with human tumor xenografts (e.g., MCF-7) | To evaluate anti-tumor efficacy. | Tumor volume, tumor weight, survival. | nih.gov |

| Neuropathic Pain | Reserpine-induced pain model in rats or mice | To assess analgesic activity. | Mechanical allodynia, thermal hyperalgesia. | acs.org, researchgate.net |

| Infectious Disease | Plasmodium berghei-infected mice | To determine anti-malarial activity. | Parasitemia levels, survival rate. | nih.gov |

By systematically applying these advanced in vitro and in vivo profiling strategies, researchers can build a comprehensive understanding of the pharmacological properties of this compound derivatives, enabling the selection of the most promising candidates for further development.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as (3,5-Dibromopyridin-4-yl)methanol, might interact with a protein target at the atomic level. These interactions are fundamental to the biological activity of a compound.